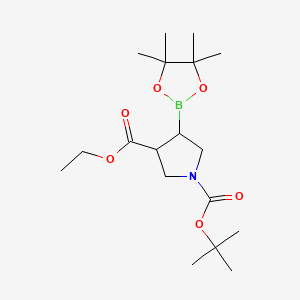
1-(tert-Butyl) 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate is a complex organic compound with the molecular formula C19H32BNO6 . This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, ethyl, and tetramethyl-1,3,2-dioxaborolan-2-yl groups. It is used in various chemical reactions and has applications in scientific research.
準備方法
The synthesis of 1-tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate typically involves multiple steps. . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
化学反応の分析
1-tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and molecular biology.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar compounds to 1-tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate include other pyrrolidine derivatives and boron-containing compounds. These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of 1-tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate lies in its combination of tert-butyl, ethyl, and tetramethyl-1,3,2-dioxaborolan-2-yl groups, which confer distinct chemical properties and reactivity .
特性
分子式 |
C18H32BNO6 |
|---|---|
分子量 |
369.3 g/mol |
IUPAC名 |
1-O-tert-butyl 3-O-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H32BNO6/c1-9-23-14(21)12-10-20(15(22)24-16(2,3)4)11-13(12)19-25-17(5,6)18(7,8)26-19/h12-13H,9-11H2,1-8H3 |
InChIキー |
GXXAAMRYTKCWND-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CN(CC2C(=O)OCC)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


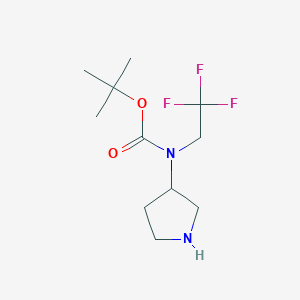

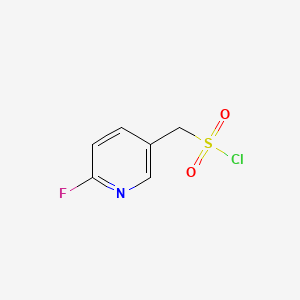
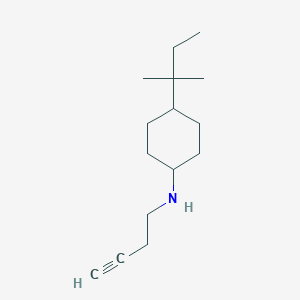

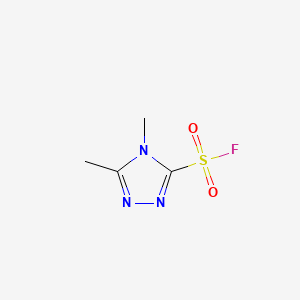



![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)
![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)

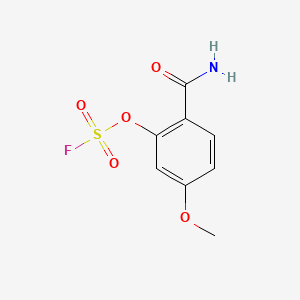
![N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13525491.png)
